2-Acetamidophenethyl Alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidophenethyl Alcohol can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminophenethanol with 2-acetyl-4,5-dichloro-3(2H)-pyridazinone in the presence of a suitable solvent like tetrahydrofuran . The reaction typically occurs at room temperature and yields the desired product in high purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of phenylacetonitrile followed by acetylation. This method is favored due to its scalability and cost-effectiveness. The reaction conditions usually include high pressure and temperature, along with the use of catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidophenethyl Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or acetophenone.
Reduction: Formation of 2-aminophenethyl alcohol.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
2-Acetamidophenethyl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Acetamidophenethyl Alcohol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate pathways . The compound may also influence the activity of enzymes involved in metabolic processes, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Phenethyl Alcohol: Shares a similar structure but lacks the acetamido group.
2-Phenylethanol: Known for its pleasant rose-like odor and used in fragrances and cosmetics.
N-(2-Hydroxyethyl)acetamide: Similar in structure but with different functional groups.
Uniqueness: 2-Acetamidophenethyl Alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPJOCIOSNHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219323 | |
Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69258-86-2 | |
Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069258862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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